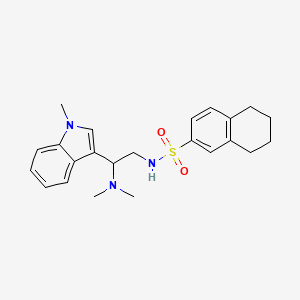

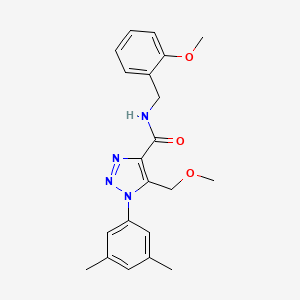

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, is a sulfonamide derivative that is structurally related to compounds that have been synthesized and studied for their potential biological activities. Sulfonamides are a class of organic compounds that contain the sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This functional group is known for its presence in various drug molecules, particularly as carbonic anhydrase inhibitors .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. In a related study, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic route could be employed, substituting the appropriate indole and tetrahydronaphthalene derivatives as starting materials.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using various spectroscopic techniques and confirmed by single crystal X-ray diffraction (XRD). For instance, the 4MNBS compound was characterized by FTIR, (1)H NMR, (13)C NMR, and XRD. The molecular geometry and vibrational frequencies can be calculated using Density Functional Theory (DFT) with a 6-31G(d,p) basis set, and these theoretical results can be compared with experimental data to confirm the structure .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their structure and the presence of reactive functional groups. For example, N-sulfonylalkylamines can react with ynamines to form a variety of heterocyclic compounds, including 2H-1,2-thiazete 1,1-dioxides and other S,N-heterocycles . The reactivity of the compound would depend on the presence of substituents that can participate in such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The stability of the molecule can be analyzed using natural bond orbital (NBO) analysis, which provides insight into hyperconjugative interactions and charge delocalization. Additionally, atomic charges, frontier molecular orbitals, and molecular electrostatic potential can be computed using DFT to predict reactivity and interaction with biological targets . The inhibitory effects of sulfonamide derivatives on human carbonic anhydrase isozymes have been studied, indicating the potential for these compounds to act as inhibitors with varying degrees of potency .

Wissenschaftliche Forschungsanwendungen

Sulfonamide Derivatives and Biological Activity

Sulfonamide derivatives play a crucial role in various biological and medicinal applications. For instance, they serve as potent inhibitors of carbonic anhydrases (CAs), with certain inhibitors currently being used in treating different human pathologies. The fluorescence spectral properties and binding profiles of specific sulfonamide derivatives show marked differences between human carbonic anhydrase isozymes, offering insights into designing isozyme-specific inhibitors (Banerjee et al., 2005).

Drug Design and Synthesis

Research into sulfonamide compounds extends into drug design, where novel non-peptide endothelin-A receptor antagonists were discovered through automated synthesis, leading to potent, selective compounds. This research highlights the importance of structural variations in sulfonamide derivatives for enhancing receptor affinity and selectivity (Bradbury et al., 1997).

Photophysical Properties

Sulfonamide derivatives also exhibit significant photophysical properties. A study focused on the photophysical behavior of probes in various solvents revealed that sulfonamide compounds exhibit large positive solvatochromism. Their emission spectra in highly polar solvents indicate charge transfer, leading to large dipole moments in the excited state, useful for studying biological systems (Moreno Cerezo et al., 2001).

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S/c1-25(2)23(21-16-26(3)22-11-7-6-10-20(21)22)15-24-29(27,28)19-13-12-17-8-4-5-9-18(17)14-19/h6-7,10-14,16,23-24H,4-5,8-9,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHTWHHNWLETGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2531105.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2531108.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2531117.png)

![1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531120.png)

![1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531121.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2531124.png)

![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)